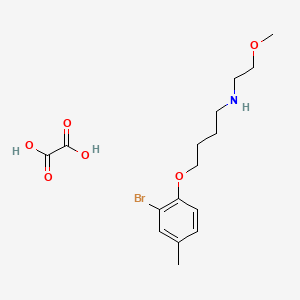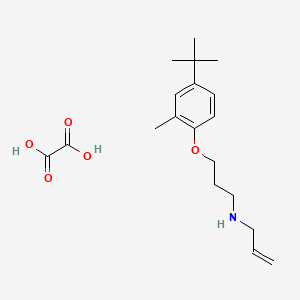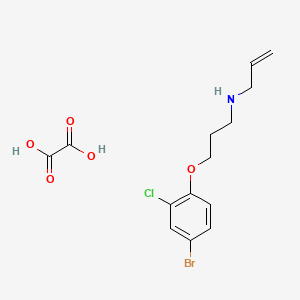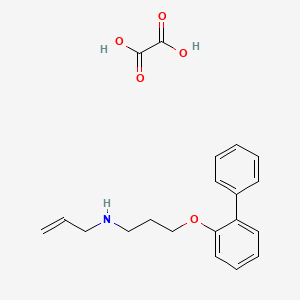![molecular formula C20H31NO6 B4005788 N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Descripción general
Descripción
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, an ethoxy group, and an amine group, which contribute to its diverse chemical reactivity and functionality.
Aplicaciones Científicas De Investigación
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-tert-butyl-6-methylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 2-tert-butyl-6-methylphenoxyethanol: This intermediate is prepared by reacting 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions.
Synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine: The final compound is obtained by reacting 2-tert-butyl-6-methylphenoxyethanol with allylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under oxidative conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The phenoxy and amine groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-6-methylphenol: A precursor in the synthesis of the target compound.
2-tert-Butyl-4-methylphenol: Similar structure but different substitution pattern.
2-tert-Butyl-6-ethylphenol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-6-10-19-11-12-20-13-14-21-17-15(2)8-7-9-16(17)18(3,4)5;3-1(4)2(5)6/h6-9,19H,1,10-14H2,2-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZOCJMEXSDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole](/img/structure/B4005727.png)
![4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005745.png)


![Diethyl 2-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005753.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005781.png)
![2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4005787.png)

![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4005814.png)
